Nortrachelogenin-8'-O-|A-glucoside
Overview
Description
Nortrachelogenin-8’-O-|A-glucoside is a natural product that can be isolated from the dried roots of Pulsatilla koreana . It is known for its potential to inhibit cancer cell proliferation and reduce hormone dependence . The compound has a molecular weight of 536.53 and a molecular formula of C26H32O12 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-8’-O-|A-glucoside typically involves the extraction from natural sources such as Pulsatilla koreana . The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through natural extraction methods.
Industrial Production Methods: Industrial production of Nortrachelogenin-8’-O-|A-glucoside involves large-scale extraction from the roots of Pulsatilla koreana. The process includes drying the roots, followed by solvent extraction and purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Nortrachelogenin-8’-O-|A-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving Nortrachelogenin-8’-O-|A-glucoside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of Nortrachelogenin-8’-O-|A-glucoside depend on the type of reaction. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Nortrachelogenin-8’-O-|A-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Industry: It is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Nortrachelogenin-8’-O-|A-glucoside involves its interaction with specific molecular targets and pathways. It inhibits cancer cell proliferation by interfering with the cell cycle and inducing apoptosis. The compound also reduces hormone dependence by modulating hormone receptor activity .
Comparison with Similar Compounds
- Trachelogenin
- Arctigenin
- Matairesinol
Comparison: Nortrachelogenin-8’-O-|A-glucoside is unique due to its specific inhibitory effects on cancer cell proliferation and hormone dependence . While similar compounds like Trachelogenin and Arctigenin also exhibit anti-cancer properties, Nortrachelogenin-8’-O-|A-glucoside’s distinct molecular structure and interaction with hormone receptors set it apart.
Properties
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQULWQXQRTKS-KOFHWYBRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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